6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This structure is modified with key substituents:
- An acetyl group at position 6, which may influence metabolic stability and lipophilicity.
- A carboxamide group at position 3, contributing to hydrogen-bonding interactions, often critical for biological activity.
Structural elucidation of such compounds typically employs crystallographic tools like the SHELX software suite , though direct evidence linking this compound to SHELX-based studies is absent here.
Properties
IUPAC Name |
6-acetyl-2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5S2/c1-10(23)22-7-6-13-14(8-22)28-18(16(13)17(20)25)21-15(24)9-29(26,27)12-4-2-11(19)3-5-12/h2-5H,6-9H2,1H3,(H2,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOFXGYXVCOTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS Number: 895466-41-8) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties, including antibacterial action, enzyme inhibition, and other therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈ClN₃O₅S₂
- Molecular Weight : 455.9 g/mol
- Structure : The compound features a thieno[2,3-c]pyridine core substituted with various functional groups that contribute to its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing a sulfamoyl group have shown effectiveness against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
| Pseudomonas aeruginosa | Weak |
Studies suggest that the presence of the 4-chlorophenylsulfonyl moiety enhances the antibacterial efficacy by interfering with bacterial cell wall synthesis and function .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated, particularly regarding its effects on acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : Compounds similar to this structure have demonstrated strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease.
- Urease Inhibition : The compound has also shown significant urease inhibition, which may be beneficial in managing urinary tract infections and related conditions.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | Varies by compound |
These findings indicate that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes .
Hypoglycemic and Diuretic Effects
The biological profile of the compound suggests potential hypoglycemic activity , which could be useful in diabetes management. Additionally, diuretic properties have been noted in related compounds, indicating a possible role in fluid regulation and hypertension treatment .
Case Studies
- Antibacterial Screening : A study synthesized several derivatives of compounds bearing the thieno[2,3-c]pyridine structure. The most active derivatives were tested against common pathogens, revealing moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis .
- In Silico Studies : Docking studies conducted on similar compounds showed favorable interactions with target enzymes, suggesting a mechanism of action that warrants further investigation in vivo .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Implications of Structural Variations
Polarity and Solubility :
- The sulfonyl group in the target compound likely improves aqueous solubility compared to the cyclopentanecarboxamido substituent in CAS 1171076-68-8, which is more hydrophobic .
- The ethyl ester and hydrochloride salt in the compound from may enhance solubility in polar solvents, though this is counterbalanced by the lipophilic benzyl group.
The thiophene group in contributes π-electron density, which could enhance binding to aromatic residues in proteins.
Bioactivity Potential: Sulfonyl-containing compounds are often associated with protease inhibition (e.g., sulfonamide drugs), suggesting the target compound may share such mechanisms. Benzyl and thiophene groups, as seen in , are common in kinase inhibitors (e.g., imatinib analogs), though the hydrochloride salt in this compound may limit blood-brain barrier penetration.
Limitations of Available Data
- Experimental data (e.g., solubility, melting points, bioactivity) are absent in the provided evidence, necessitating caution in extrapolating properties.
- Synthetic routes , stability, and toxicity profiles remain unaddressed, highlighting the need for further research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
